molecular formula C16H20N6O3 B5264109 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid

1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid

Cat. No.: B5264109
M. Wt: 344.37 g/mol
InChI Key: ZUGTXWKGZZHJOR-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a methylamino group and a carbonyl group, a piperidine ring substituted with a carboxylic acid group, and a pyrazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, piperidine derivatives, and pyrazole derivatives. The synthetic route may involve:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the methylamino group and the carbonyl group onto the pyrimidine ring.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the carboxylic acid group onto the piperidine ring.

    Formation of the pyrazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the methyl group onto the pyrazole ring.

    Coupling reactions: Combining the pyrimidine, piperidine, and pyrazole rings to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques (crystallization, chromatography).

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups or modify existing ones.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

    Coupling: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions may vary depending on the specific reaction but typically involve controlled temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with fewer oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of biological processes and interactions.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and products.

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyrazole derivatives: Compounds with similar pyrazole ring structures.

Properties

IUPAC Name

1-[2-(methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-11-7-20-22(10-11)16(14(24)25)3-5-21(6-4-16)13(23)12-8-18-15(17-2)19-9-12/h7-10H,3-6H2,1-2H3,(H,24,25)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGTXWKGZZHJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2(CCN(CC2)C(=O)C3=CN=C(N=C3)NC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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